2-[(Phenoxyacetyl)amino]benzamide
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Overview
Description
2-[(Phenoxyacetyl)amino]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a phenoxyacetyl group attached to an amino group, which is further connected to a benzamide structure
Mechanism of Action
Mode of Action
It’s likely that the compound interacts with its targets through molecular interactions based on its molecular structure, triggered functional groups, or specific physicochemical properties .
Result of Action
Similar compounds have shown promising activities against various cell lines, suggesting that this compound may also exhibit significant biological effects .
Biochemical Analysis
Cellular Effects
Related benzamide compounds have been shown to exhibit anti-proliferative and anti-fibrotic activities
Molecular Mechanism
Benzamides are known to interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity
Dosage Effects in Animal Models
The effects of different dosages of 2-[(Phenoxyacetyl)amino]benzamide in animal models have not been reported in the literature. Therefore, information on any threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
Benzamides are known to undergo phase I and phase II metabolic reactions, which involve various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Phenoxyacetyl)amino]benzamide typically involves the reaction of phenoxyacetic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia or an amine to yield the final product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-[(Phenoxyacetyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxyacetyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[(Phenoxyacetyl)amino]benzamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Comparison with Similar Compounds
Phenoxyacetic acid derivatives: These compounds share the phenoxyacetyl group and exhibit similar chemical properties.
Benzamide derivatives: Compounds like 2-aminobenzamide and 3-acetoxy-2-methylbenzamide have structural similarities and are used in related applications.
Uniqueness: 2-[(Phenoxyacetyl)amino]benzamide is unique due to its specific combination of the phenoxyacetyl and benzamide moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(2-phenoxyacetyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c16-15(19)12-8-4-5-9-13(12)17-14(18)10-20-11-6-2-1-3-7-11/h1-9H,10H2,(H2,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUARFDNVPQFEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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